methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Overview
Description
Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxypiperidine ring, and a cyclopropane carboxylate group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the hydroxypiperidine ring: This involves the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the cyclopropane carboxylate group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The hydroxypiperidine ring can form hydrogen bonds with biological macromolecules, influencing their function. The cyclopropane carboxylate group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate is unique due to its combination of a benzodioxole moiety, a hydroxypiperidine ring, and a cyclopropane carboxylate group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-23-17(22)18(5-6-18)16(21)19-7-4-12(13(20)9-19)11-2-3-14-15(8-11)25-10-24-14/h2-3,8,12-13,20H,4-7,9-10H2,1H3/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVFFXOPJMCXBD-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(CC1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.